

Technical Guide: Physicochemical Properties of (R)-3-N-Cbz-aminopyrrolidine

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Compound of Interest

Compound Name: 3-N-Cbz-aminopyrrolidine

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Introduction

(R)-**3-N-Cbz-aminopyrrolidine**, also known as (R)-benzyl 3-aminopyrrolidine-1-carboxylate, is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its pyrrolidine core is a common scaffold in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of (R)-**3-N-Cbz-aminopyrrolidine**, detailed experimental protocols for their determination, and a visualization of its role in relevant signaling pathways.

Core Physical and Chemical Properties

A summary of the key physicochemical properties of (R)-**3-N-Cbz-aminopyrrolidine** is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₂	[1][2][3]
Molecular Weight	220.27 g/mol	[1][2][3][4]
Appearance	Colorless liquid or white to off-white solid	[1][2]
Melting Point	84 - 87 °C (free base); 310 - 316 °C (likely hydrochloride salt)	[2]
Boiling Point	315 °C at 760 mmHg	[1][3]
Density	1.155 g/mL at 25 °C	[1][3]
Refractive Index	n ₂₀ /D 1.548	[1][3]
Solubility	Poorly soluble in water; Soluble in common organic solvents like dichloromethane and chloroform.	[2]
Optical Rotation	[α] ₂₀ /D = -4 to -2° (c = 1 in Methanol)	[1]

Note on Melting Point: There is a notable discrepancy in the reported melting points for this compound. The lower range of 84-87 °C likely corresponds to the free base form of (R)-**3-N-Cbz-aminopyrrolidine**, while the significantly higher melting point of 310-316 °C is characteristic of its hydrochloride salt. It is critical for researchers to consider the salt form when evaluating this property.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid (R)-**3-N-Cbz-aminopyrrolidine** transitions to a liquid.

Apparatus:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- **Sample Preparation:** A small amount of the crystalline sample is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
- **Measurement:** The capillary tube is placed into the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 10-20 °C/minute) until it is about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/minute to allow for accurate observation.
- **Data Recording:** The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of (R)-**3-N-Cbz-aminopyrrolidine** in a given solvent.

Apparatus:

- Analytical balance

- Vials with screw caps
- Orbital shaker or magnetic stirrer with stir bars
- Constant temperature bath
- Centrifuge
- High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

- **Sample Preparation:** An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, ethanol, methanol) in a sealed vial.
- **Equilibration:** The vials are placed in a constant temperature bath on an orbital shaker or with a magnetic stirrer. The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** The suspension is centrifuged to separate the undissolved solid from the saturated solution.
- **Quantification:** A known volume of the clear supernatant is carefully removed and diluted as necessary. The concentration of the dissolved compound is then determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Optical Rotation Measurement (Polarimetry)

Objective: To measure the specific rotation of (R)-**3-N-Cbz-aminopyrrolidine**, which is a characteristic property of a chiral compound.

Apparatus:

- Polarimeter
- Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)
- Volumetric flask

- Analytical balance

Procedure:

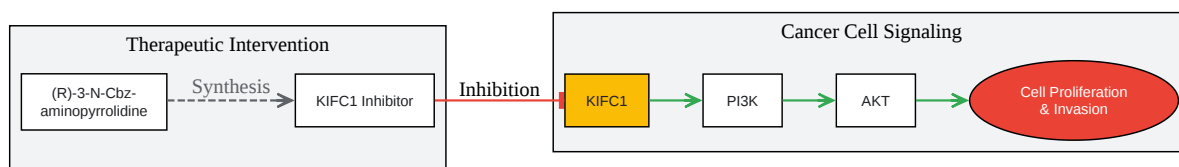
- **Solution Preparation:** A precise mass of the compound is dissolved in a specific volume of a suitable solvent (e.g., methanol) in a volumetric flask to achieve a known concentration (c), typically expressed in g/mL.
- **Blank Measurement:** The polarimeter is first calibrated with the pure solvent in the sample cell to set the zero point.
- **Sample Measurement:** The sample cell is rinsed and then filled with the prepared solution, ensuring no air bubbles are present. The observed optical rotation (α) is measured.
- **Calculation of Specific Rotation:** The specific rotation ($[\alpha]$) is calculated using the formula: $[\alpha] = \alpha / (l \times c)$ where:
 - α is the observed rotation in degrees.
 - l is the path length of the sample cell in decimeters (dm).
 - c is the concentration of the solution in g/mL. The temperature and the wavelength of the light source (usually the sodium D-line, 589 nm) are also reported.

Role in Signaling Pathways

(R)-3-N-Cbz-aminopyrrolidine serves as a crucial intermediate in the synthesis of inhibitors targeting specific proteins involved in disease signaling pathways. Two notable examples are its use in the development of a KIFC1-specific inhibitor for cancer therapy and in the synthesis of potent A1 adenosine receptor (A1AR) agonists.

KIFC1 Inhibition Pathway

Kinesin Family Member C1 (KIFC1) is a motor protein that plays a role in the proliferation and invasion of cancer cells, often through the PI3K/AKT signaling pathway^[5]. Inhibitors of KIFC1 are being investigated as potential anti-cancer agents.



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Caption: Synthetic pathway of a KIFC1 inhibitor and its mechanism of action.

A1 Adenosine Receptor Agonism

The A1 adenosine receptor (A1AR) is a G protein-coupled receptor that, upon activation, can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent downstream effects[6][7][8][9][10]. Agonists of this receptor have therapeutic potential.

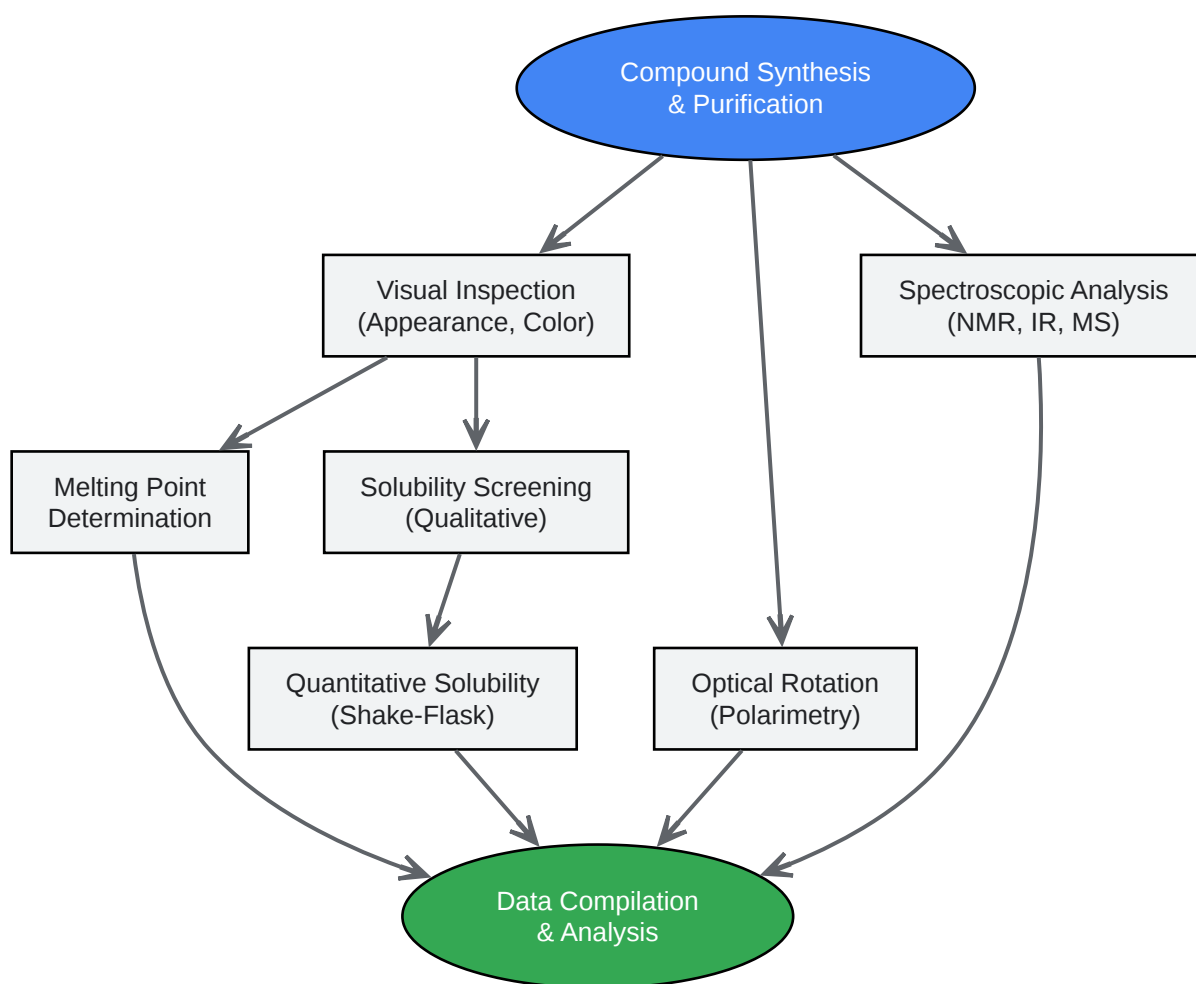


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Caption: Synthesis of an A1AR agonist and its intracellular signaling cascade.

Experimental Workflow for Physical Property Determination

The logical flow for characterizing a novel chiral compound like (R)-3-N-Cbz-aminopyrrolidine is depicted below.



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Caption: Workflow for the physical and chemical characterization of (R)-3-N-Cbz-aminopyrrolidine.

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